molecular formula C5H12O3P- B14195760 Methyl (2-methylpropyl)phosphonate CAS No. 922550-89-8

Methyl (2-methylpropyl)phosphonate

Cat. No.: B14195760
CAS No.: 922550-89-8
M. Wt: 151.12 g/mol
InChI Key: ZINPYSWBXNRZIB-UHFFFAOYSA-M
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Description

Methyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl and a 2-methylpropyl group. This compound is part of a broader class of phosphonates, which are known for their stability and diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-methylpropyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2-methylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s stability and ability to form multiple bonds make it effective in various applications, including enzyme inhibition and metal chelation .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl methylphosphonate
  • Methyl ethylphosphonate

Comparison

Methyl (2-methylpropyl)phosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. Compared to dimethyl methylphosphonate and diethyl methylphosphonate, it has a bulkier structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other phosphonates might not be as effective .

Properties

CAS No.

922550-89-8

Molecular Formula

C5H12O3P-

Molecular Weight

151.12 g/mol

IUPAC Name

methoxy(2-methylpropyl)phosphinate

InChI

InChI=1S/C5H13O3P/c1-5(2)4-9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1

InChI Key

ZINPYSWBXNRZIB-UHFFFAOYSA-M

Canonical SMILES

CC(C)CP(=O)([O-])OC

Origin of Product

United States

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